molecular formula C15H12BrClO B8634596 (5-Bromo-2-chlorophenyl)(4-ethylphenyl)methanone

(5-Bromo-2-chlorophenyl)(4-ethylphenyl)methanone

Cat. No. B8634596
M. Wt: 323.61 g/mol
InChI Key: DVZMGUFHTXWXQK-UHFFFAOYSA-N
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Patent
US08129434B2

Procedure details

To a 2 L round bottom flask containing a magnetic stirred suspension of commercial 5-bromo-2-chlorobenzoic acid (410 g, 1.74 mol) in 700 mL of CH2Cl2 was added oxalyl chloride (235 g, 1.85 mol) followed by 1.5 mL of DMF. To trap the resultant HCl, the flask was fitted with tubing so that the gas was discharged above the surface of a stirred aq KOH solution. When the vigorous evolution of gas ceased after two hours, the homogeneous reaction was stirred overnight prior to removal of the volatiles under vacuum using a rotary evaporator. The resultant oil solidified during subsequent evacuation. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 530 mL of the ethylbenzene, the yellow solution was cooled to −3° C., prior to adding AlCl3 (257 g, 1.93 mol) in ˜30 g portions over 60 min to insure that the temperature did not exceed 10° C. The copious amounts of HCl gas which began to evolve after 60% of the AlCl3 had been added were trapped by passing the gas over a stirred conc. NaOH solution. If the reaction were more concentrated, a magnetic stirred could not have maintained stirring upon completion of the addition of AlCl3. After stirring for 1 h as the bath warmed to ˜15° C., the bath was removed. After 4 h at 20° C., the thick syrup was poured over ice (1.5 kg). Subsequently, once the stirred suspension had cooled, H2O (1 L) was added prior to being extracted four times with 1N HCl, three times with 1M KOH, and twice with brine prior to drying over Na2SO4. The volatiles were removed using first a rotary evaporator and then by heating at 60° C. at 1 Torr. 1H-NMR analysis of the resultant dark oil revealed the residue to be a 1:14 mixture of ortho/para isomers. Dissolution in hexane and followed by filtration through a silica gel pad removed most of the color. Concentration of the eluent yielded 560 g (99% of the 14:1 mixture of the (5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone/(5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone).
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
235 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
257 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
(5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
BrC1C=CC(Cl)=C(C=1)C(O)=O.C(Cl)(=O)C(Cl)=O.Cl.[OH-].[K+].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+].[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1.BrC1C=CC(Cl)=C(C(C2C=CC=CC=2CC)=O)C=1>C(Cl)Cl.CN(C=O)C>[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1 |f:3.4,5.6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
410 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
235 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
257 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
(5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl.BrC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1)CC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 2 L round bottom flask containing
CUSTOM
Type
CUSTOM
Details
the homogeneous reaction
CUSTOM
Type
CUSTOM
Details
to removal of the volatiles under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 530 mL of the ethylbenzene
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
had been added
CONCENTRATION
Type
CONCENTRATION
Details
If the reaction were more concentrated
STIRRING
Type
STIRRING
Details
a magnetic stirred could not
TEMPERATURE
Type
TEMPERATURE
Details
have maintained
STIRRING
Type
STIRRING
Details
stirring upon completion of the addition of AlCl3
STIRRING
Type
STIRRING
Details
After stirring for 1 h as the bath
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ˜15° C.
CUSTOM
Type
CUSTOM
Details
the bath was removed
WAIT
Type
WAIT
Details
After 4 h at 20° C.
Duration
4 h
ADDITION
Type
ADDITION
Details
the thick syrup was poured over ice (1.5 kg)
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, once the stirred suspension had cooled
ADDITION
Type
ADDITION
Details
H2O (1 L) was added
EXTRACTION
Type
EXTRACTION
Details
to being extracted four times with 1N HCl, three times with 1M KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with brine prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
The volatiles were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 60° C. at 1 Torr
ADDITION
Type
ADDITION
Details
a 1:14 mixture of ortho/para isomers
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution in hexane
FILTRATION
Type
FILTRATION
Details
followed by filtration through a silica gel pad
CUSTOM
Type
CUSTOM
Details
removed most of the color
CUSTOM
Type
CUSTOM
Details
Concentration of the eluent yielded 560 g (

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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